molecular formula C9H8N3O5S2- B040841 Nip-taurine CAS No. 112727-00-1

Nip-taurine

Cat. No.: B040841
CAS No.: 112727-00-1
M. Wt: 261.26 g/mol
InChI Key: QTTQPIUFBMYSKX-UHFFFAOYSA-M
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Description

Nip-taurine is a specialized research chemical designed as a high-affinity competitive inhibitor of the taurine transporter (TauT). This compound is structurally derived from taurine but incorporates a nitro-iodophenyl (NIP) moiety, significantly enhancing its binding affinity and inhibitory potency. In research applications, this compound is an invaluable tool for elucidating the physiological and pathophysiological roles of taurine transport. It is extensively used to induce a state of functional taurine deficiency in vitro, allowing scientists to investigate the consequences on cellular processes such as osmoregulation, antioxidant defense, mitochondrial function, and calcium homeostasis. Its primary research value lies in studies of hyperglycemia, diabetic complications, and neurological disorders where taurine transport is dysregulated. By specifically blocking the uptake of taurine, researchers can probe the compound's cytoprotective mechanisms and explore potential therapeutic strategies targeting the taurine transporter pathway. This makes this compound a critical asset for cell biologists, pharmacologists, and metabolic disease researchers.

Properties

IUPAC Name

2-(4-amino-2-nitroanilino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5S/c9-6-1-2-7(8(5-6)11(12)13)10-3-4-17(14,15)16/h1-2,5,10H,3-4,9H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJZSNHGFVTSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920876
Record name 2-(4-Amino-2-nitroanilino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112727-00-1
Record name N-(4-Isothiocyano-2-nitrophenyl)-2-aminoethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Amino-2-nitroanilino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid typically involves the nitration of 4-aminoaniline followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-nitroanilino)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted ethanesulfonic acid compounds.

Scientific Research Applications

Cancer Therapy

Recent studies have explored the incorporation of taurine into photodynamic therapy (PDT) for brain cancer treatment. Researchers have modified photosensitizers with taurine to enhance their solubility and efficacy in targeting cancer cells:

  • Photodynamic Therapy : The modified photosensitizers accumulate preferentially in tumor cells, where they generate reactive oxygen species (ROS) upon light activation. This results in effective tumor cell destruction while sparing healthy cells .
  • Case Study : A study demonstrated that taurine-modified Ru-complexes were significantly more effective at destroying brain cancer cells compared to traditional methods. After 10 minutes of light irradiation, a high percentage of treated brain cancer cells were destroyed, showcasing the potential of taurine in enhancing PDT efficacy .

Chloride Transport Studies

Nip-taurine serves as a valuable tool for investigating chloride transport dynamics in erythrocytes:

  • Research Findings : Studies utilizing this compound have revealed insights into the competitive binding mechanisms of chloride ions and other anions at the transport sites. This understanding is critical for developing therapies targeting electrolyte imbalances and related disorders .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Cancer TherapyModified photosensitizers for PDT using taurineEnhanced solubility and efficacy; significant destruction of brain cancer cells
Chloride TransportInvestigating chloride ion exchange mechanismsRevealed competitive binding dynamics at transport sites

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The sulfonic acid group enhances its solubility and facilitates its use in aqueous environments.

Comparison with Similar Compounds

Table 1: Comparison of Anion Transport Properties

Compound External Kd (μM) Internal Kd (μM) Translocation Rate (s⁻¹)
This compound 12 35 0.45
NAP-taurine 18 28 0.67
Chloride (Cl⁻) 50 50 1.20

Data derived from Knauf et al. (1987) .

Functional Analogs: Halogenated Taurine Derivatives

Halogenated derivatives like N-chlorotaurine and N-bromotaurine share taurine’s backbone but exhibit divergent biological roles. Unlike this compound, which is transport-focused, these compounds are noted for antimicrobial and immunomodulatory effects:

  • Antimicrobial Activity : N-chlorotaurine demonstrates broad-spectrum efficacy against bacteria (MIC = 0.5–2 mM) and fungi, mediated by hypochlorous acid release . This compound lacks direct antimicrobial action due to its nitro group’s redox stability.
  • Solubility and Stability : this compound’s nitroacetamide group enhances water solubility (logP = -1.2) compared to N-chlorotaurine (logP = -0.8), making it more suitable for in vitro transport studies .

Table 2: Functional Comparison with Halogenated Derivatives

Compound Primary Function Solubility (logP) Key Biological Activity
This compound Anion transport modulation -1.2 Competitive inhibition of Cl⁻ transport
N-chlorotaurine Antimicrobial/anti-inflammatory -0.8 HOCl generation, pathogen inactivation
N-bromotaurine Oxidative stress mitigation -0.6 Bromination of microbial proteins

Data synthesized from Knauf et al. (1987) and Nagl et al. (2024) .

Mechanistic Contrast with Endogenous Taurine

While endogenous taurine (2-aminoethanesulfonic acid) regulates osmoregulation and calcium signaling, this compound’s synthetic modifications confer unique transport-specific properties:

  • Binding Specificity : Taurine’s sulfonic acid group interacts with glycine receptors, whereas this compound’s nitroacetamide targets anion exchangers .
  • Pharmacokinetics: this compound’s plasma half-life (t₁/₂ = 2.3 h) exceeds endogenous taurine (t₁/₂ = 0.8 h) due to reduced renal clearance .

Biological Activity

NIP-taurine, or N-(4-isothiocyano-2-nitrophenyl)-2-aminoethanesulfonate, is a synthetic derivative of taurine that exhibits significant biological activity, particularly in the context of chloride ion transport in human erythrocytes. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound functions primarily as an inhibitor of chloride exchange in erythrocytes. Its binding characteristics reveal two distinct sites on the erythrocyte membrane:

  • Chloride Transport Site : this compound binds with low affinity to a site associated with chloride transport.
  • High-Affinity MN Site : It exhibits a significantly higher affinity for a secondary site (MN), which is less responsive to chloride ions. The binding affinity to this site is enhanced when the transport protein (band 3) is in an outward-facing conformation .

The inhibition of chloride exchange by this compound is temperature-dependent; it is reversible at 0°C but becomes irreversible at physiological temperatures (37°C). This property suggests its utility as a labeling agent for studying chloride transport mechanisms .

Cytoprotective Properties

This compound's biological activity extends beyond chloride transport inhibition. As a derivative of taurine, it shares several cytoprotective attributes:

  • Antioxidant Activity : this compound may help mitigate oxidative stress by neutralizing free radicals and reducing cellular damage .
  • Anti-inflammatory Effects : Similar to taurine, it may play a role in modulating inflammation by interacting with inflammatory mediators .
  • Cell Survival : Studies indicate that taurine and its derivatives can enhance cell survival under stress conditions, potentially through mechanisms involving mitochondrial protection and apoptosis regulation .

Case Studies and Research Findings

Recent studies have highlighted the broader implications of taurine and its derivatives in various health contexts:

  • Aging and Longevity : Research indicates that taurine supplementation can extend lifespan and improve health markers in animal models. For instance, a study involving mice showed a lifespan increase of 12% in females and 10% in males when supplemented with taurine .
  • Diabetes Management : Taurine has been linked to improved insulin sensitivity and reduced complications associated with diabetes, such as nephropathy. In animal models, it has been shown to alleviate high glucose-induced cellular damage .

Comparative Analysis of Taurine Derivatives

Compound Biological Activity Binding Characteristics
This compoundInhibits chloride exchange; potential antioxidantHigh-affinity MN site; low-affinity Cl- site
NAP-taurineSimilar to this compound; also inhibits chloride transportComparable binding sites
TaurineAntioxidant; cytoprotective; improves mitochondrial functionEssential for various cellular functions

Q & A

Basic Research Questions

Q. How can I formulate a testable research question about Nip-taurine’s biochemical mechanisms?

  • Methodology : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure your question . For example:

  • P: Specific cell lines or animal models exposed to this compound.
  • E/I: Dosage ranges or administration routes.
  • C: Control groups without this compound exposure.
  • O: Measured outcomes (e.g., metabolic activity, gene expression).
    • Avoid vague terms like "affect" or "impact"; instead, specify measurable outcomes (e.g., "How does 50–100 μM this compound alter ATP production in in vitro hepatic cells compared to untreated controls?"). Ensure feasibility by aligning with accessible data and tools .

Q. What experimental design principles should I follow when studying this compound’s pharmacokinetics?

  • Methodology :

  • Variables : Define independent (e.g., this compound concentration) and dependent variables (e.g., plasma half-life) .
  • Controls : Include positive/negative controls and account for batch variability in compound synthesis .
  • Reproducibility : Document protocols in line with NIH preclinical guidelines (e.g., animal welfare, blinding procedures) and provide raw data in supplementary materials .
  • Data Collection : Use structured tables to log parameters like absorption rates, metabolite profiles, and statistical significance thresholds .

Q. How should I select data collection methods for assessing this compound’s cellular effects?

  • Methodology :

  • Quantitative : Use spectrophotometry or flow cytometry for high-throughput measurements (e.g., ROS levels).
  • Qualitative : Employ transcriptional profiling (RNA-seq) to identify pathways influenced by this compound .
  • Triangulation : Combine methods (e.g., LC-MS for metabolite detection and CRISPR screens for target validation) to strengthen conclusions .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported efficacy across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, noting variables like dosage, model systems, and assay sensitivity .
  • Sensitivity Testing : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature) to isolate confounding factors .
  • Bias Assessment : Evaluate publication bias via funnel plots or statistical tests (e.g., Egger’s regression) .

Q. What strategies optimize this compound’s target validation in complex biological systems?

  • Methodology :

  • Multi-Omics Integration : Cross-reference proteomic, genomic, and metabolomic datasets to identify consensus targets .
  • Knockdown/Overexpression : Use siRNA or CRISPR to confirm this compound’s mechanistic role in observed phenotypes .
  • Dose-Response Modeling : Apply Hill equations or Bayesian inference to quantify binding affinity and efficacy thresholds .

Q. How do I ensure reproducibility when publishing this compound-related findings?

  • Methodology :

  • Code/Data Sharing : Provide scripts for statistical analysis (e.g., R/Python) and raw data in repositories like Zenodo or Figshare .
  • Detailed Protocols : Specify equipment settings (e.g., HPLC column type) and reagent lot numbers in supplementary materials .
  • Peer Review : Pre-submission feedback from domain experts can identify overlooked variables (e.g., solvent stability) .

Data Interpretation & Reporting

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

  • Methodology :

  • Parametric Tests : Use ANOVA for normally distributed data (e.g., enzyme activity assays).
  • Non-Parametric Tests : Apply Kruskal-Wallis for skewed distributions (e.g., survival rates in in vivo models) .
  • Multiple Testing Correction : Adjust p-values using Benjamini-Hochberg to reduce false discovery rates .

Q. How should I structure a manuscript to highlight this compound’s novelty?

  • Methodology :

  • Abstract : Emphasize unmet needs (e.g., "Current hepatoprotective agents lack specificity for mitochondrial targets") and how this compound addresses them .
  • Results : Use subheadings to segment findings (e.g., "this compound attenuates oxidative stress in murine models") and reference supporting tables/figures .
  • Discussion : Contrast results with prior literature and propose mechanistic hypotheses for further testing .

Tables for Methodological Reference

Research Stage Key Considerations Tools/Frameworks References
Question FormulationSpecificity, feasibility, alignment with P-E/I-C-OFINER criteria
Experimental DesignControls, reproducibility, variable definitionNIH preclinical guidelines
Data AnalysisStatistical rigor, bias mitigationPRISMA, Bayesian modeling
Manuscript WritingClarity, novelty emphasisStructured abstracts, IMRAD format

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